molecular formula C16H22ClNO2 B6641176 4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol

4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol

Cat. No.: B6641176
M. Wt: 295.80 g/mol
InChI Key: BIHDYISRKJPSOC-UHFFFAOYSA-N
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Description

4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol is a complex organic compound characterized by its unique structure, which includes a chloro-substituted benzoxepin ring and a cyclohexanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol typically involves multiple steps, starting with the preparation of the benzoxepin ring The benzoxepin ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

The subsequent step involves the coupling of the benzoxepin ring with cyclohexanol. This can be achieved through nucleophilic substitution reactions, where the amino group on the benzoxepin ring reacts with the hydroxyl group of cyclohexanol under basic conditions. Catalysts such as palladium on carbon (Pd/C) may be used to facilitate this reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chloro group or to convert the ketone back to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of azides, nitriles, or other substituted derivatives

Scientific Research Applications

4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-amine
  • 4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-thiol

Uniqueness

Compared to similar compounds, 4-[(9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol is unique due to the presence of both a hydroxyl group and a chloro-substituted benzoxepin ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(9-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c17-14-4-1-3-13-15(5-2-10-20-16(13)14)18-11-6-8-12(19)9-7-11/h1,3-4,11-12,15,18-19H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDYISRKJPSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)Cl)OC1)NC3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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